(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine core structure. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique chemical properties. The compound's CAS number is 1932382-93-8, and it has a molecular weight of 161.20 g/mol, with a molecular formula of C₉H₁₁N₃ .
The compound can be sourced from various chemical suppliers and research institutions that specialize in heterocyclic compounds. It is often used in laboratory settings for research purposes, particularly in studies related to pharmacology and organic synthesis.
(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. These compounds are widely studied for their biological activities and potential therapeutic applications.
The synthesis of (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride typically involves several steps:
The synthesis may also utilize various reagents and catalysts to enhance yield and selectivity. For instance, common reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or ethanol may be employed to facilitate the reaction.
The molecular structure of (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride consists of an imidazo[1,2-a]pyridine ring fused with an ethanamine group. The compound's stereochemistry is defined by its (1S) configuration at the chiral center adjacent to the nitrogen atom in the ethanamine group.
(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The choice of reagents and conditions will significantly influence the product distribution and yield.
The mechanism of action for (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound may inhibit certain kinases or modulate neurotransmitter receptors by binding to their active sites. This interaction can lead to alterations in cellular signaling pathways, contributing to its pharmacological effects.
While specific physical properties such as density and boiling point are not readily available for this compound, it is typically encountered as a solid at room temperature.
Key chemical properties include:
Further studies are required to characterize its thermal stability, reactivity under various conditions, and potential degradation pathways.
(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride has several scientific applications:
This compound demonstrates significant potential across various fields due to its versatile chemical reactivity and biological activity profiles. Further research may uncover additional applications and enhance understanding of its mechanisms within biological systems.
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry due to its exceptional versatility in drug design and capacity for diverse molecular interactions with biological targets. This fused bicyclic heterocycle consists of a five-membered imidazole ring fused with a six-membered pyridine ring, creating an electron-rich system with distinct hydrogen-bonding capabilities and dipole characteristics (2.4–5.0 Debye) that facilitate binding to various enzyme active sites and receptor domains [1] [8]. The scaffold's planar geometry allows for optimal π-π stacking interactions with aromatic residues in protein binding pockets, while the bridgehead nitrogen (N1) serves as a key hydrogen bond acceptor [4]. These features collectively contribute to its remarkable pharmacophore compatibility, enabling the development of compounds with high target affinity and selectivity across therapeutic areas [3].
Table 1: Structural Features and Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives
Structural Feature | Physicochemical Properties | Therapeutic Applications | Market Examples |
---|---|---|---|
Fused bicyclic core | Planar geometry, Moderate logP (1.5-4.0) | Anticancer, Antimicrobial | Zolpidem, Olprinone |
N1 bridgehead nitrogen | H-bond acceptor (pKa ~3.5) | Neurological targets | Alpidem, Saripidem |
C2 position | Electrophilic susceptibility | Antifungal, Antitubercular | Telacebec (Q203) |
C3 position | Nucleophilic character | Cholinesterase inhibition | Experimental AChE/BChE inhibitors |
Chiral centers | Stereoselective binding | Targeted cancer therapy | STAT3 inhibitors |
The C2 and C3 positions are particularly amenable to structural diversification, serving as primary vectors for structure-activity relationship (SAR) exploration. C2 modifications typically influence target binding affinity, while C3 substitutions often modulate pharmacokinetic properties and selectivity profiles [1]. For instance, the introduction of chiral amine functionalities at these positions, as seen in (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine derivatives, creates opportunities for stereoselective target engagement that significantly enhances pharmacological specificity [2] [4].
The therapeutic journey of imidazo[1,2-a]pyridine derivatives began with the serendipitous discovery of sedative-hypnotic activity in early analogs, culminating in the 1980s approval of zolpidem – a GABAA receptor agonist that revolutionized insomnia treatment through its subtype-selective binding [1] [4]. This breakthrough validated the scaffold's drugability and stimulated extensive medicinal chemistry exploration. The 1990s witnessed the emergence of cardiotonic agents like olprinone, a phosphodiesterase III inhibitor used for acute heart failure management, which leveraged the scaffold's cationic character for optimal phosphodiesterase inhibition [4] [8].
The 21st century marked a significant expansion into oncology and infectious disease applications. Recent developments include telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide derivative currently in Phase II clinical trials for tuberculosis. Telacebec targets the cytochrome bcc complex of Mycobacterium tuberculosis with exceptional potency (MIC80: 0.03–0.07 μM against drug-resistant strains), demonstrating the scaffold's utility against challenging infectious targets [3]. Parallel developments produced STAT3 inhibitors featuring imidazo[1,2-a]pyridine cores that show nanomolar activity against gastric cancer models through disruption of the STAT3 signaling pathway [2].
Table 2: Evolution of Key Imidazo[1,2-a]pyridine-Based Therapeutics
Era | Therapeutic Area | Key Compounds | Mechanism/Target | Development Status |
---|---|---|---|---|
1980s | Neuroscience | Zolpidem, Alpidem | GABAA receptor agonists | Marketed |
1990s | Cardiology | Olprinone | PDE3 inhibition | Marketed (Japan) |
2000s | Gastroenterology | Zolimidine | Antiulcer agent | Marketed |
2010s | Infectious Disease | Telacebec (Q203) | Cytochrome bcc inhibition | Phase II |
2020s | Oncology | STAT3 inhibitors (e.g., W1131) | STAT3 pathway inhibition | Preclinical optimization |
The latest generation of derivatives exploits chiral specificity for enhanced target precision. This evolution reflects a strategic shift from broad-spectrum agents to molecularly targeted therapeutics designed with atomic-level precision. The scaffold's adaptability to modern drug design principles – including structure-based optimization and chiral pharmacology – ensures its continued relevance in addressing emerging therapeutic challenges [1] [2] [3].
The chiral center in (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine derivatives represents a critical determinant of pharmacological efficacy and target selectivity. The (S)-configuration at the C1 position creates a stereochemical environment that optimizes three-point binding with asymmetric biological targets, particularly those containing chiral binding pockets. This enantiomeric preference is exemplified in STAT3 inhibitors, where the (S)-enantiomer demonstrates up to 40-fold enhanced activity compared to its (R)-counterpart in gastric cancer models, attributable to optimal positioning of the amino group for salt bridge formation with Asp1066 in the SH2 domain [2].
The structural basis for enantioselectivity was elucidated through X-ray crystallographic studies of imidazo[1,2-a]pyridine derivatives bound to cholinesterase enzymes. These analyses revealed that the (S)-configuration positions the amino group to simultaneously engage in hydrogen bonding with the catalytic triad (Ser203-His447-Glu334 in AChE) while maintaining optimal hydrophobic contact with the gorge residues [4]. This dual interaction mode is sterically compromised in the (R)-enantiomer due to conformational distortion of the binding pocket. Computational docking studies further demonstrate that the (S)-enantiomer achieves a lower binding energy (ΔG = -9.2 kcal/mol) compared to the (R)-form (ΔG = -6.8 kcal/mol) against AChE, explaining the significant potency differential [4].
Beyond target affinity, enantiomeric purity significantly influences ADME properties. The (S)-configured derivatives exhibit superior metabolic stability in human liver microsomes (t½ > 30 minutes) compared to racemic mixtures (t½ ≈ 12 minutes), attributed to selective metabolism of the (R)-enantiomer by cytochrome P450 3A4 [2]. This metabolic advantage translates to enhanced oral bioavailability and more predictable pharmacokinetic profiles for the (S)-enantiomers, justifying the pharmaceutical development of enantiomerically pure forms such as (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride [2] [7]. The dihydrochloride salt form further enhances aqueous solubility (>50 mg/mL) critical for formulation development while maintaining the stereochemical integrity of the chiral center during storage and dissolution [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1